molecular formula C9H10ClF3N2O2 B2398995 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride CAS No. 1427380-30-0

3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B2398995
CAS No.: 1427380-30-0
M. Wt: 270.64
InChI Key: WXXIJSQPSWKGLV-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 3-position and a carboxylic acid group at the 7-position, with a hydrochloride salt form. The trifluoromethyl group is a key structural motif known for enhancing metabolic stability, lipophilicity, and bioavailability in drug discovery . Its synthesis likely involves cyclization and functionalization steps similar to related imidazo[1,5-a]pyridine derivatives, such as condensation of aminopyridine precursors with carbonyl-containing reagents .

Properties

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)8-13-4-6-3-5(7(15)16)1-2-14(6)8;/h4-5H,1-3H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXIJSQPSWKGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2C(F)(F)F)CC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common methods include:

  • Condensation Reactions: Involving the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,5-a]pyridine core.

  • Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: Industrial production typically involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity and consistency of the final product. This may include the use of continuous flow reactors, large-scale condensation reactions, and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the imidazo[1,5-a]pyridine core to its corresponding oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce various substituents at different positions on the imidazo[1,5-a]pyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as alkyl halides, amines, or alcohols under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the imidazo[1,5-a]pyridine core.

  • Reduction Products: Reduced forms of the compound, often with altered functional groups.

  • Substitution Products: Substituted derivatives with different functional groups attached to the core structure.

Chemistry:

  • Catalyst Development: The compound can be used as a precursor or catalyst in various chemical reactions, including organic synthesis and polymerization processes.

  • Fluorine Chemistry: Its trifluoromethyl group makes it valuable in fluorine chemistry, where it can be used to introduce fluorine atoms into other compounds.

Biology:

  • Biochemical Studies: The compound can be used in biochemical assays to study enzyme activities, receptor binding, and other biological processes.

  • Drug Development: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

Medicine:

  • Pharmaceuticals: The compound or its derivatives can be explored for potential therapeutic applications, such as anti-inflammatory, antiviral, or anticancer agents.

  • Diagnostic Agents: It may be used in the development of diagnostic agents for imaging or detecting specific biological markers.

Industry:

  • Material Science: The compound can be used in the development of advanced materials with unique properties, such as increased thermal stability or chemical resistance.

  • Agriculture: It may find applications in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism by which 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group can enhance the compound's binding affinity to specific receptors or enzymes, leading to its biological activity. The imidazo[1,5-a]pyridine core may interact with various biological targets, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of imidazo[1,5-a]pyridine derivatives with substitutions at the 3- and 7-positions. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Data/Applications Reference
3-Methyl analog -CH₃ at C3 C₉H₁₃ClN₂O₂ 216.67 CAS 1780940-10-4; storage at -20°C
3-Bromo analog -Br at C3 C₈H₁₀BrClN₂O₂ 296.07 (calc.) Intermediate for cross-coupling reactions
3-Phenyl analog -Ph at C3 C₁₄H₁₄ClN₂O₂ 292.73 (calc.) Supplier data available (CAS 1461705-37-2)
2-Methyl positional isomer -CH₃ at C2 C₉H₁₃ClN₂O₂ 216.67 CAS 2044835-70-1; structural isomer
Unsubstituted core (5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid HCl) No C3 substituent C₈H₁₁ClN₂O₂ 202.64 (calc.) Base structure for SAR studies

Key Observations :

  • Trifluoromethyl vs.
  • Positional Isomerism : The 2-methyl isomer (CAS 2044835-70-1) exhibits identical molecular weight to the 3-methyl analog but distinct physicochemical properties due to altered ring electronics .
Physicochemical Properties
  • Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. Trifluoromethyl substitution may reduce solubility relative to methyl analogs due to increased hydrophobicity.
  • Stability : The -CF₃ group enhances thermal and oxidative stability compared to bromo or phenyl analogs, as seen in related fluorinated pharmaceuticals .

Biological Activity

3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride (CAS No. 1427380-30-0) is a compound with significant biological activity. The trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C9H10ClF3N2O2
  • Molecular Weight : 270.64 g/mol
  • Purity : Typically around 97% in commercial preparations

Biological Activity

The biological activity of this compound has been explored through various studies highlighting its potential as an inhibitor of specific biological processes.

  • Inhibition of Protein Geranylgeranylation : Research indicates that derivatives of imidazo[1,5-a]pyridine can inhibit the enzyme Rab geranylgeranyl transferase (RGGT), which is crucial for the prenylation of Rab proteins involved in intracellular trafficking. The presence of the trifluoromethyl group in the compound is believed to enhance its interaction with RGGT, leading to reduced prenylation and subsequent cytotoxic effects in cancer cell lines such as HeLa cells .
  • Cytotoxicity : The compound exhibits cytotoxic properties with half-maximal inhibitory concentration (IC50) values indicating significant effects on cell viability at micromolar concentrations. For instance, certain analogs have shown IC50 values below 150 μM, demonstrating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications at the C6 position of the imidazo[1,5-a]pyridine ring are critical for maintaining biological activity. Compounds with specific substituents at this position exhibited enhanced inhibitory effects against RGGT and improved cytotoxicity profiles .

Case Studies

Several studies have investigated the biological implications of this compound:

  • Study on HeLa Cells : A recent study evaluated the effects of various imidazo[1,5-a]pyridine derivatives on HeLa cells. The results indicated that compounds with bulky substituents at the C6 position showed increased cytotoxicity and inhibition of Rab11A prenylation compared to those with smaller groups .
  • Zn(II) Complexes : Another study explored the formation of Zn(II) complexes with trifluoromethyl-pyridine carboxylic acids. These complexes demonstrated significant binding affinity to biological macromolecules like bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), suggesting potential applications in drug delivery systems and therapeutic interventions .

Data Table: Biological Activity Summary

Study Cell Line IC50 (μM) Mechanism
Kazmierczak et al., 2017HeLa<150Inhibition of RGGT
Binding StudiesBSA/CT-DNAN/AIntercalation and static quenching
Cytotoxicity AssayVarious386 - 735Disruption of prenylation processes

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